molecular formula C16H17F2NO3 B8172652 4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline

4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline

Cat. No.: B8172652
M. Wt: 309.31 g/mol
InChI Key: NJMAUBMAINTGDE-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a benzene ring attached to an amino group. The compound also contains difluoroethoxy and methoxybenzyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline typically involves multiple steps:

    Formation of the difluoroethoxy group: This can be achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions.

    Attachment of the methoxybenzyl group: This step involves the reaction of a benzyl halide with a methoxy group in the presence of a base.

    Formation of the aniline derivative:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, bases, acids.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluoroethoxy)aniline: Lacks the methoxybenzyl group.

    2-((4-Methoxybenzyl)oxy)aniline: Lacks the difluoroethoxy group.

    4-Methoxyaniline: Lacks both the difluoroethoxy and methoxybenzyl groups.

Uniqueness

4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline is unique due to the presence of both difluoroethoxy and methoxybenzyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-[(4-methoxyphenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c1-20-12-4-2-11(3-5-12)9-22-15-8-13(6-7-14(15)19)21-10-16(17)18/h2-8,16H,9-10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMAUBMAINTGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)OCC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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